molecular formula C8H7BrFNO2 B7937125 Methyl 5-amino-2-bromo-3-fluorobenzoate

Methyl 5-amino-2-bromo-3-fluorobenzoate

Cat. No.: B7937125
M. Wt: 248.05 g/mol
InChI Key: LBZFEFCDWYLWCF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 5-amino-2-bromo-3-fluorobenzoate typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (amino, bromo, and fluoro groups) play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

IUPAC Name

methyl 5-amino-2-bromo-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZFEFCDWYLWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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